molecular formula C7H9ClFN3 B13102695 2-Chloro-5-fluoro-N-propylpyrimidin-4-amine

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine

Katalognummer: B13102695
Molekulargewicht: 189.62 g/mol
InChI-Schlüssel: YDVGLYUHPMULJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClFN3. It is a pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions, respectively, and a propylamine group at the 4 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-N-propylpyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate (K2CO3) for nucleophilic substitution and oxidizing agents for oxidation reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-fluoro-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms, as well as the propylamine group. This combination of substituents imparts specific chemical and biological properties that distinguish it from other pyrimidine derivatives .

Eigenschaften

Molekularformel

C7H9ClFN3

Molekulargewicht

189.62 g/mol

IUPAC-Name

2-chloro-5-fluoro-N-propylpyrimidin-4-amine

InChI

InChI=1S/C7H9ClFN3/c1-2-3-10-6-5(9)4-11-7(8)12-6/h4H,2-3H2,1H3,(H,10,11,12)

InChI-Schlüssel

YDVGLYUHPMULJC-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=NC(=NC=C1F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.